1-(4-methylbenzyl)-1H-indole-2,3-dione
Overview
Description
1-(4-Methylbenzyl)-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and a dione functional group at positions 2 and 3 of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and isatin (indole-2,3-dione).
Condensation Reaction: The 4-methylbenzylamine undergoes a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the starting materials.
Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance reaction efficiency and product solubility.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in cellular processes.
Pathways: Modulating signaling pathways, such as apoptosis (programmed cell death) or cell proliferation pathways, to induce desired biological effects.
Comparison with Similar Compounds
Indole-2,3-dione: A structurally related compound with similar chemical properties but lacking the 4-methylbenzyl group.
1-Benzyl-1H-indole-2,3-dione: Similar to 1-(4-methylbenzyl)-1H-indole-2,3-dione but with a benzyl group instead of a 4-methylbenzyl group.
1-(4-Chlorobenzyl)-1H-indole-2,3-dione: A related compound with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
Uniqueness: this compound is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSUSTXEXDHJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364447 | |
Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79183-26-9 | |
Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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